molecular formula C20H13Cl2N3O3 B2811868 1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-91-6

1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

Cat. No. B2811868
CAS RN: 303148-91-6
M. Wt: 414.24
InChI Key: PFPPDUHAGRMXFP-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole (DCBN) is a synthetic compound that has been studied for its potential applications in various scientific fields. DCBN is a benzimidazole derivative with a nitro group and two chlorine substituents. It is a compound that has been used in various scientific research applications, such as in organic synthesis, pharmaceuticals, and biochemistry. DCBN has been studied for its biological activities, such as its antibacterial and antifungal properties, and its potential applications in the medical field. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for DCBN.

Scientific Research Applications

Chemistry and Properties of Benzimidazole Compounds

Benzimidazole derivatives are known for their diverse chemical properties and applications across different branches of chemistry. They are used in the synthesis of complex compounds, exhibiting interesting spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities. The variability in the chemistry of these compounds suggests areas for further investigation, including unknown analogues of the specific compound (Boča, Jameson, & Linert, 2011).

Synthetic Approaches and Biological Applications

Benzimidazole and its derivatives are synthesized through various methods, demonstrating significant biological applications. The review of methods developed for the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines indicates a broad spectrum of potential uses, ranging from antimicrobial to anticancer activities (Ibrahim, 2011).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including benzimidazoles, have been reviewed for their antitumor activities. The structure of these compounds is of interest for the synthesis of new antitumor drugs, highlighting the potential research applications of benzimidazole derivatives in developing treatments for cancer (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Therapeutic Potential of Benzimidazole

Benzimidazole compounds have shown a wide range of pharmacological properties, making them significant in the development of new therapeutic agents. The presence of the benzimidazole core in various biological agents underlines its importance in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant/depressant applications. This suggests potential research avenues for the specific compound , exploring its pharmacological impacts (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3/c21-16-7-4-8-17(22)15(16)12-28-24-19-11-14(25(26)27)9-10-18(19)23-20(24)13-5-2-1-3-6-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPPDUHAGRMXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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